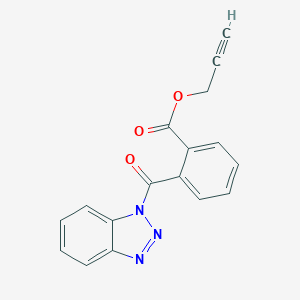![molecular formula C21H25N3O5S2 B389471 4-(ETHYLSULFANYL)-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-3-NITROBENZAMIDE](/img/structure/B389471.png)
4-(ETHYLSULFANYL)-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-3-NITROBENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(ETHYLSULFANYL)-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-3-NITROBENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a benzamide core substituted with ethylsulfanyl, nitro, and sulfonyl groups, making it a versatile molecule for diverse chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ETHYLSULFANYL)-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-3-NITROBENZAMIDE typically involves multiple steps, including the introduction of the ethylsulfanyl group, the nitro group, and the sulfonyl group. One common synthetic route involves the following steps:
Sulfonylation: The sulfonyl group is introduced via sulfonylation using sulfonyl chloride and a suitable base.
Ethylsulfanyl Substitution: The ethylsulfanyl group is introduced through a substitution reaction using ethylthiol and a suitable catalyst.
Amidation: The final step involves the formation of the benzamide by reacting the substituted benzene derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(ETHYLSULFANYL)-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and nitro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Tin(II) chloride, hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with different functional groups.
Applications De Recherche Scientifique
4-(ETHYLSULFANYL)-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-3-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Research: The compound serves as a versatile intermediate for the synthesis of more complex molecules and for studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of 4-(ETHYLSULFANYL)-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-3-NITROBENZAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(methylsulfanyl)-N~1~-{4-[(2-methylpiperidino)sulfonyl]phenyl}-3-nitrobenzamide
- 4-(ethylsulfanyl)-N~1~-{4-[(2-ethylpiperidino)sulfonyl]phenyl}-3-nitrobenzamide
- 4-(ethylsulfanyl)-N~1~-{4-[(2-methylpiperidino)sulfonyl]phenyl}-2-nitrobenzamide
Uniqueness
4-(ETHYLSULFANYL)-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-3-NITROBENZAMIDE is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the ethylsulfanyl group, in particular, can influence the compound’s lipophilicity and electronic properties, differentiating it from similar compounds.
Propriétés
Formule moléculaire |
C21H25N3O5S2 |
|---|---|
Poids moléculaire |
463.6g/mol |
Nom IUPAC |
4-ethylsulfanyl-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C21H25N3O5S2/c1-3-30-20-12-7-16(14-19(20)24(26)27)21(25)22-17-8-10-18(11-9-17)31(28,29)23-13-5-4-6-15(23)2/h7-12,14-15H,3-6,13H2,1-2H3,(H,22,25) |
Clé InChI |
VCVFJQQMIMNPBY-UHFFFAOYSA-N |
SMILES |
CCSC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C)[N+](=O)[O-] |
SMILES canonique |
CCSC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-cyano-2-(2,5-dimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-5-[(4-methylbenzylidene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B389388.png)

![isopropyl 2-{[(4-chlorophenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B389390.png)


![N2,N4-BIS(2,4-DIMETHYLPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B389396.png)
![11-[2-(benzyloxy)phenyl]-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389397.png)
![3-(4-CHLOROPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B389398.png)
![4-hydroxy-3-(4-methoxybenzoyl)-5H-spiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B389399.png)
![7-tert-butyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B389401.png)
![ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B389404.png)
![2-{4-[4-nitro-2-(trifluoromethyl)phenoxy]-3-methoxybenzylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389409.png)
![N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]decanamide](/img/structure/B389410.png)
![3-[(5Z)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-5-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE](/img/structure/B389411.png)
